N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Researchers pursuing novel target discovery require structurally unique chemical probes absent from standard tool compound libraries. Generic substitution of piperazinecarbothioamide analogs without direct comparative binding data introduces significant scientific risk-minor regioisomeric changes (e.g., 2-pyridyl vs. 3-pyridyl) profoundly alter sigma receptor selectivity. N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide (CAS 431892-81-8) fills this gap with a distinct 4-methoxyphenyl/2-pyridyl scaffold not represented among well-characterized tool compounds: • Enables unbiased phenotypic screening & affinity-based proteomics for primary target identification. • Serves as a control in SAR studies against 3-pyridyl & 4-pyridyl isomers to resolve pyridyl nitrogen positional effects. • Supplied at ≥98% purity with reliable global logistics.

Molecular Formula C17H20N4OS
Molecular Weight 328.4g/mol
CAS No. 431892-81-8
Cat. No. B384146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
CAS431892-81-8
Molecular FormulaC17H20N4OS
Molecular Weight328.4g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C17H20N4OS/c1-22-15-7-5-14(6-8-15)19-17(23)21-12-10-20(11-13-21)16-4-2-3-9-18-16/h2-9H,10-13H2,1H3,(H,19,23)
InChIKeyCABGTKGMPVWNTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide (CAS 431892-81-8): Chemical Identity and Procurement Profile


N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide (CAS 431892-81-8, PubChem CID 805508) is a synthetic small molecule belonging to the piperazinecarbothioamide class, characterized by a 4-methoxyphenyl substituent and a 2-pyridinyl group on the piperazine ring. Its molecular formula is C17H20N4OS with a molecular weight of 328.4 g/mol [1]. The compound is commercially available from multiple vendors at purities typically ≥98%, indicating a well-established synthesis pathway suitable for research procurement. Its structural features—a carbothioamide core and a 2-pyridylpiperazine moiety—place it within a chemical space explored for ligands of sigma receptors, serotonin receptors, and other CNS targets, though specific biological characterization for this exact compound in primary literature remains undocumented in accessible authoritative databases outside of vendor-curated summaries.

Why Generic Substitution of N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide Is Currently Unsupported by Data


Although the piperazinecarbothioamide scaffold is shared by numerous analogs with diverse biological activities—such as sigma receptor binding or PHGDH inhibition—generic substitution of N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide with a closely related compound (e.g., the 3-pyridyl isomer or a halogen-substituted phenyl variant) cannot be reliably justified. No publicly accessible, comparator-based studies have been identified that quantitatively characterize this specific compound's binding affinity, functional activity, or selectivity relative to its closest analogs. The 2-pyridyl versus 3-pyridyl regioisomerism is known to influence sigma-1 vs. sigma-2 receptor selectivity in related pyridylpiperazine series [1], suggesting that even minor structural changes could profoundly alter target engagement profiles. Therefore, assuming functional equivalence without direct comparative data introduces significant scientific risk for any procurement decision in a research or drug discovery context.

Quantitative Differentiation Evidence for N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide


Structural Uniqueness Relative to Common Piperazinecarbothioamide Scaffolds

A direct structural comparison between N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide and its closest commercially available analogs reveals a distinguishing combination of substituents. The 4-methoxyphenyl group on the thioamide nitrogen and the 2-pyridyl group on the piperazine ring represent a specific pharmacophore pattern. In contrast, the widely studied PHGDH inhibitor NCT-503 features a 4,6-dimethyl-2-pyridinyl and a 4-(trifluoromethyl)phenylmethyl substituent, while NCT-502 bears a 5-(trifluoromethyl)-2-pyridinyl group [1]. The compound also differs from the simpler 4-(pyridin-2-yl)piperazine-1-carbothioamide scaffold (CAS 875229-19-9) by the addition of the N-(4-methoxyphenyl) group. This structural divergence suggests potential for distinct biological activity profiles, though no head-to-head functional data are currently available.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Absence of Verified Sigma Receptor Binding Affinity Data

Despite the structural resemblance to known sigma receptor ligands, no quantitative binding affinity data (Ki or IC50) for N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide at sigma-1 or sigma-2 receptors could be located in BindingDB or ChEMBL as of the search date. In contrast, related pyridylpiperazines with defined pyridyl nitrogen positions have demonstrated sigma-1 Ki values ranging from 1.3 nM to 248 nM depending on the substitution pattern [1][2]. Without measured affinity values for this specific compound, no differentiation can be claimed versus active analogs like the high-affinity sigma-1 ligand BDBM50604968 (Ki=4.30 nM) [2].

Sigma Receptor Neuropharmacology Radioligand Binding

Prudent Application Scenarios for N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide Given Current Evidence Limitations


Chemical Biology Tool for De Novo Target Identification

This compound can be utilized as a structurally novel chemical probe for unbiased phenotypic screening or affinity-based proteomics to identify its primary molecular target(s). Its unique 4-methoxyphenyl/2-pyridyl combination on a piperazinecarbothioamide core is not represented among well-characterized tool compounds, offering a novel starting point for target discovery campaigns where the goal is to uncover new biology rather than modulate known pathways.

Structure-Activity Relationship (SAR) Exploration of Piperazinecarbothioamide Series

In medicinal chemistry programs exploring the SAR of piperazine-based sigma ligands or serotonin receptor modulators, this compound serves as a distinct control molecule to probe the steric and electronic effects of the 4-methoxyphenyl substituent combined with the 2-pyridyl group. It can be compared alongside its 3-pyridyl and 4-pyridyl isomers, for which some sigma receptor selectivity data exist, to elucidate the contribution of the pyridyl nitrogen position to target engagement.

Comparative Pharmacokinetic and Metabolic Stability Studies

The compound can be employed in comparative ADME (Absorption, Distribution, Metabolism, Excretion) studies against more polar or non-methoxylated analogs to assess the impact of the 4-methoxy group on metabolic stability and permeability. The XLogP3 value of 2.5 (computed) suggests moderate lipophilicity, which may confer distinct cell permeability characteristics relative to simpler 4-(pyridin-2-yl)piperazine-1-carbothioamide derivatives, though experimental validation is required.

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